1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride
Description
1-[4-(Difluoromethyl)phenyl]ethan-1-amine hydrochloride (molecular formula: C₉H₁₁ClF₂N, molecular weight: 208.64 g/mol) is a fluorinated aromatic ethylamine derivative. Its structure features a para-substituted difluoromethyl group (–CF₂H) on the phenyl ring, an ethylamine backbone, and a hydrochloride salt. The compound’s SMILES notation is CC(C1=CC=C(C=C1)C(F)F)N, and its InChIKey is XUJSGSIZSYFAPN-UHFFFAOYSA-N . Fluorinated groups like –CF₂H are known to enhance metabolic stability and bioavailability compared to non-fluorinated analogs, making this compound of interest in medicinal chemistry .
Properties
IUPAC Name |
1-[4-(difluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-6(12)7-2-4-8(5-3-7)9(10)11;/h2-6,9H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRHMDPVPVWGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves the introduction of the difluoromethyl group to the phenyl ring. One common method is the difluoromethylation of an aryl halide using difluoromethylating agents such as ClCF2H. The reaction conditions often include the use of a base and a solvent like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and yield of the reaction. The use of continuous flow reactors can also be employed to streamline the production process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethylated phenyl oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 207.65 g/mol. Its structure features a difluoromethyl group attached to a phenyl ring, which influences its chemical reactivity and biological interactions. The presence of fluorine atoms enhances lipophilicity and binding affinity to various biological targets.
Scientific Research Applications
1-[4-(Difluoromethyl)phenyl]ethan-1-amine hydrochloride is utilized across multiple domains:
Chemistry:
- Building Block for Synthesis: It serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The difluoromethyl group can be exploited in various chemical reactions such as oxidation, reduction, and nucleophilic substitution .
Biology:
- Biological Activity Studies: Research indicates potential interactions with enzymes and receptors, making it a candidate for studying metabolic pathways and receptor modulation.
Medicine:
- Therapeutic Potential: Ongoing investigations focus on its applications in treating neurological disorders and cancer. Preliminary studies suggest cytotoxic effects against cancer cell lines and neuroprotective properties .
Industry:
- Material Development: The compound is explored for developing new materials like polymers and coatings due to its unique chemical properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Cytotoxicity Studies:
- A study assessed the cytotoxic effects on various cancer cell lines, revealing IC50 values indicative of significant activity against certain types of cancer cells.
Neuroprotective Studies:
- Research indicated that the compound could protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.
Antimicrobial Efficacy:
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and lead to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Classification
Similar compounds are categorized based on substituent variations on the phenyl ring or amine backbone:
Fluorinated Derivatives
- 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride Molecular formula: C₉H₁₁ClF₃NO Features a difluoromethoxy (–OCF₂H) and fluorine substituent. Higher molecular weight (241.64 g/mol) due to additional fluorine atoms .
- (1S)-1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride
- 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride
Methoxy and Alkyl Derivatives
- 2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine hydrochloride (2C-D) Methoxy (–OCH₃) and methyl (–CH₃) groups; known as a psychedelic phenethylamine analog .
- 2-(2,5-Dimethoxy-4-propylphenyl)ethan-1-amine hydrochloride (2C-P)
Heterocyclic Derivatives
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 1-[4-(Difluoromethyl)phenyl]ethan-1-amine HCl | C₉H₁₁ClF₂N | 208.64 | Not reported | –CF₂H (para) |
| 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine HCl | C₉H₁₁ClF₃NO | 241.64 | Not reported | –OCF₂H, –F (ortho, para) |
| 2C-D | C₁₁H₁₆ClNO₂ | 237.71 | 141–203* | –OCH₃, –CH₃ (meta, para) |
| 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine HCl | C₁₀H₁₁ClFN₃O | 247.67 | Not reported | Oxadiazole, –F (para) |
*Melting points inferred from adamantane-based analogs in similar studies .
Biological Activity
1-[4-(Difluoromethyl)phenyl]ethan-1-amine hydrochloride, also known as (R)-1-(4-(difluoromethyl)phenyl)ethan-1-amine hydrochloride, is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a difluoromethyl group attached to a phenyl ring, which significantly influences its biological properties. The molecular formula is , indicating the presence of chlorine, fluorine, and nitrogen atoms that contribute to its pharmacological profile.
The mechanism of action of this compound involves its interaction with various molecular targets. The difluoromethyl group enhances the compound's ability to bind to enzymes and receptors, potentially modulating their activity. This interaction can lead to significant biological effects, including alterations in neurotransmitter systems.
1. Interaction with Receptors
Research indicates that the compound interacts with several neurotransmitter receptors, particularly those involved in mood regulation. Its structural features suggest potential agonistic or antagonistic properties depending on the receptor subtype involved.
Table 1: Biological Activity Overview
| Biological Activity | Target | Effect |
|---|---|---|
| Agonistic Activity | 5-HT2A Receptor | Modulates serotonin pathways |
| Antagonistic Activity | Dopamine Receptors | Potentially influences dopaminergic signaling |
| Enzyme Interaction | Various enzymes | May modulate metabolic pathways |
2. Therapeutic Potential
The compound is being investigated for its potential therapeutic applications in treating mood disorders such as depression and anxiety. Studies suggest that it may exhibit antidepressant-like effects by enhancing serotonin and norepinephrine signaling.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Serotonin Receptor Interactions : A recent study assessed the compound's binding affinity to serotonin receptors. Results indicated that it exhibited significant agonist activity at the 5-HT2A receptor, suggesting its potential use in treating mood disorders .
- Evaluation of Therapeutic Effects : In animal models, the compound demonstrated antidepressant-like effects comparable to established antidepressants. Behavioral assays indicated increased locomotion and reduced despair-like behavior in treated subjects .
- Structure-Activity Relationship Studies : Research focused on modifying the difluoromethyl group revealed that variations significantly impacted receptor binding affinities and biological activity. These findings underscore the importance of structural modifications in enhancing therapeutic efficacy .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step processes, including Friedel-Crafts alkylation or nucleophilic substitution to introduce the difluoromethyl group to the phenyl ring, followed by reductive amination to form the primary amine. The hydrochloride salt is obtained via acidification (e.g., HCl in dioxane) . Purity is validated using HPLC (≥98% purity threshold) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS). Contaminants like regioisomers or unreacted intermediates are minimized using gradient elution chromatography .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert atmosphere (argon/nitrogen) to prevent degradation. Hygroscopic properties necessitate desiccants in storage environments. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can assess decomposition pathways, with periodic HPLC monitoring for byproducts like oxidized amines or hydrolyzed difluoromethyl groups .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : NMR identifies difluoromethyl resonances (δ ~ -120 to -130 ppm). H NMR confirms ethylamine chain integration (e.g., δ 2.7–3.1 ppm for CHNH).
- FT-IR : Stretching frequencies for NH (2500–3000 cm) and C-F (1100–1200 cm) validate salt formation and substituent integrity.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline form .
Advanced Research Questions
Q. How can computational docking studies predict the interaction of this compound with biological targets (e.g., serotonin receptors)?
- Methodological Answer : Use Schrödinger’s Glide XP for rigid receptor-flexible ligand docking. Generate a 3D structure of the compound, optimize with OPLS-AA force field, and dock into receptor active sites (e.g., 5-HT homology model). Key interactions include π-π stacking with phenylalanine residues and hydrogen bonding between the ammonium group and aspartate. Validate predictions with mutagenesis or binding assays (e.g., radioligand displacement) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Batch variability : Compare HPLC purity profiles and salt stoichiometry (via elemental analysis).
- Receptor selectivity : Perform functional assays (e.g., cAMP accumulation for GPCRs) alongside binding assays to distinguish agonist/antagonist behavior.
- Species differences : Cross-test in human vs. rodent receptor isoforms .
Q. How does the difluoromethyl group influence metabolic stability compared to trifluoromethyl analogs?
- Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes, HLMs) with LC-MS/MS analysis. The difluoromethyl group reduces electron-withdrawing effects vs. CF, slowing oxidative metabolism (CYP450). Compare half-life (t) and intrinsic clearance (CL) with trifluoromethyl analogs. Use deuterated solvents in NMR to track defluorination .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidine catalysts) during reductive amination. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For large batches, optimize crystallization conditions (solvent/anti-solvent ratios) to isolate the desired enantiomer. Process analytical technology (PAT) ensures real-time quality control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
